molecular formula C15H17N3O2 B608897 MDK0734 CAS No. 1366240-73-4

MDK0734

Cat. No. B608897
M. Wt: 271.32
InChI Key: ABDSNJJYMMKJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDK0734, also known as Cathepsin B Inhinitor-42, is a selective inhibitor of cathepsin B endopeptidase and exopeptidase activities. MDK0734 has CAS#1366240-73-4. The last 4 digit is used for naming.

Scientific Research Applications

Mobile Dichotomous Key iPad Application in Museums

An iPad application, the Mobile Dichotomous Key (MDK), was utilized in a museum setting to scaffold students' learning experiences. The tool was found to enhance students' scientific observation skills effectively, particularly for younger students, by assisting them in identifying various bird species on display (Knight & Davies, 2016).

Model-Data Fusion in Ecology and Palaeoecology

Model-data fusion (MDF) is recognized as a quantitative approach integrating process-based models and observational data, significantly beneficial in ecology and palaeoecology. It offers a high level of empirical constraint over model predictions, contributing to advancements in palaeoclimatic reconstruction, palaeovegetation, and palaeocarbon storage research (Peng et al., 2011).

Medical Diagnostic Decision Support

The development of Medical Decision Support (MDS) applications has been significantly influenced by modeling techniques. Research in this field suggests that the accuracy of MDS applications can be enhanced by addressing challenges related to modeling vague and temporal data, integrating diverse patient information sources, and improving gene profiling algorithms (Wagholikar, Sundararajan, & Deshpande, 2012).

Modular Toolkit for Data Processing (MDP) in Scientific Research

The Modular toolkit for Data Processing (MDP) is a Python library offering a unified framework for various widespread algorithms, facilitating the construction of complex data processing architectures. MDP assists in automating repetitive tasks for users and developers, particularly in parallel computing and algorithm deployment (Wilbert et al., 2013).

HTMoL: Molecular Dynamics Trajectory Data Visualization

HTMoL is a web application designed to stream and visualize molecular dynamics (MD) trajectory data. It addresses the challenges in sharing MD data by providing a GPU-accelerated, plug-in-free solution for 3D visualization of molecular mechanisms, enhancing the ability to publish and analyze MD data online (Carrillo-Tripp et al., 2017).

properties

CAS RN

1366240-73-4

Product Name

MDK0734

Molecular Formula

C15H17N3O2

Molecular Weight

271.32

IUPAC Name

8-(4-Methylpiperidin-1-yl)-5-nitroquinoline

InChI

InChI=1S/C15H17N3O2/c1-11-6-9-17(10-7-11)14-5-4-13(18(19)20)12-3-2-8-16-15(12)14/h2-5,8,11H,6-7,9-10H2,1H3

InChI Key

ABDSNJJYMMKJBF-UHFFFAOYSA-N

SMILES

O=[N+](C1=C2C=CC=NC2=C(N3CCC(C)CC3)C=C1)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cathepsin B Inhinitor-42

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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